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7-Hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione

Cat. No.: B600527
CAS No.: 38710-25-7
M. Wt: 367.4 g/mol
InChI Key: NKRQJWQYBNTAEV-UHFFFAOYSA-N
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Description

Contextualization within Pyrrolizidine (B1209537) Alkaloid (PA) Chemistry and Biological Significance

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring secondary metabolites produced by an estimated 6,000 plant species, which amounts to about 3% of all flowering plants. frontiersin.orgmdpi.com These plants are found predominantly within the Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae) families. cfmot.denih.gov Chemically, PAs are esters composed of a necine base, which has a pyrrolizidine core structure, and one or more necic acids. nih.gov The structural diversity of PAs is vast, with over 660 unique PAs and their corresponding N-oxides identified. nih.govmdpi.com

PAs are recognized for their hepatotoxic, genotoxic, and carcinogenic properties. cfmot.demdpi.com The toxicity of these compounds is primarily linked to their metabolic activation in the liver. mdpi.com PAs exist in two forms: the tertiary free base and the corresponding N-oxide (PANO). cfmot.denih.gov The N-oxidation of the tertiary nitrogen in the necine base is a significant modification that alters the molecule's properties. mdpi.com PANOs are generally more water-soluble and are often considered less toxic than their tertiary amine counterparts because they are thought to be less able to cross cell membranes. mdpi.comnih.gov However, it is crucial to note that PANOs can be converted back to the parent PAs within the body, particularly by gut microbiota and liver enzymes, which can then undergo metabolic activation to toxic pyrrolic esters. frontiersin.orgnih.gov This conversion underscores the toxicological relevance of PANOs.

Overview of Jacobine (B1672728) N-oxide as a Representative PANO in Academic Inquiry

Jacobine N-oxide is a prominent pyrrolizidine alkaloid N-oxide that is frequently the subject of scientific investigation. It is an N-oxide derivative of jacobine, a PA found in various plant species, notably Senecio jacobaea (ragwort). cfmot.denih.gov Jacobine N-oxide is often studied as a model compound to understand the chemical behavior, metabolism, and biological activity of PANOs. universiteitleiden.nl

The compound's prevalence in plants that can contaminate animal feed and human food sources, such as honey and herbal teas, makes it a relevant subject for food safety and toxicological research. cfmot.deresearchgate.netsemanticscholar.org Research has shown that Jacobine N-oxide can be found in various environmental matrices, including soil and water, highlighting its persistence and potential for widespread exposure. rsc.org Studies on Jacobaea vulgaris have revealed that the ratio of jacobine to its N-oxide can vary depending on the plant's genotype, which has implications for the plant's defense mechanisms against herbivores.

Scope and Research Focus of the Scholarly Review

This review will focus exclusively on the chemical and biological research findings related to Jacobine N-oxide. It will provide a detailed overview of its chemical properties, analytical methodologies for its detection, and findings from various research studies. The content will adhere strictly to the outlined topics, presenting scientifically accurate information based on academic literature. This article will not discuss dosage, administration, or safety and adverse effect profiles.

Chemical and Physical Properties of Jacobine N-oxide

PropertyValueSource
Chemical Formula C₁₈H₂₅NO₇ cfmot.de
Molecular Weight 367.39 g/mol cfmot.de
CAS Number 38710-25-7 cfmot.de
Synonym 15,20-Epoxy-15,20-dihydro-12-hydroxysenecionan-11,16-dion-N-oxid cfmot.de

Analytical Methodologies

The detection and quantification of Jacobine N-oxide, often in complex matrices like plants, honey, or milk, require sensitive and specific analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for the analysis of Jacobine N-oxide. researchgate.net It offers high sensitivity and selectivity, allowing for the differentiation of PANOs from their corresponding tertiary PAs. Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS further enhances separation efficiency and reduces analysis time. mdpi.comrsc.org

Sample Preparation: Effective sample preparation is critical for accurate analysis. This typically involves an initial extraction, often using an acidic solution, followed by a purification step. bund.de Solid-phase extraction (SPE) is a common technique used to clean up the sample and concentrate the analytes before LC-MS/MS analysis. bund.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR has been successfully used for the simultaneous detection and quantification of Jacobine N-oxide and other metabolites in plant extracts. researchgate.net The downfield shifts of specific protons adjacent to the N-oxide functional group confirm its presence. researchgate.net

Research Findings on Jacobine N-oxide

Research AreaKey FindingsSource(s)
Metabolism In vitro studies using rat liver microsomes have shown that jacobine is metabolized to Jacobine N-oxide and 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). nih.gov
Rumen fermentation studies indicate that Jacobine N-oxide is metabolized slowly.
Genotoxicity While PANOs are generally considered detoxification products, they can be metabolically converted back to their parent PAs, which can then form DNA adducts, indicating genotoxic potential. nih.govjfda-online.com
Occurrence Jacobine N-oxide has been detected in various teas, honey, and weeds. researchgate.netsemanticscholar.org It has also been found in soil and water samples. rsc.org
Plant Biology In Senecio hybrids, higher levels of Jacobine N-oxide have been associated with resistance to thrips. medchemexpress.com The concentration of Jacobine N-oxide can vary between young and old leaves. researchgate.net

Properties

CAS No.

38710-25-7

Molecular Formula

C18H25NO7

Molecular Weight

367.4 g/mol

IUPAC Name

7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione

InChI

InChI=1S/C18H25NO7/c1-10-8-18(11(2)26-18)16(21)25-13-5-7-19(23)6-4-12(14(13)19)9-24-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3

InChI Key

NKRQJWQYBNTAEV-UHFFFAOYSA-N

Origin of Product

United States

Occurrence and Chemotaxonomic Distribution of Jacobine N Oxide

Natural Sources and Identification of Producing Plant Genera and Species

Jacobine (B1672728) N-oxide is primarily associated with plants belonging to the Asteraceae family, particularly within the genera Senecio and Jacobaea. biosynth.comuniversiteitleiden.nl Species within these genera are known to produce a wide array of pyrrolizidine (B1209537) alkaloids, and the specific profile of these compounds, including the presence and concentration of jacobine and its N-oxide, can be used to classify plants into different chemotypes. xs4all.nl

Key plant species identified as sources of Jacobine N-oxide include:

Jacobaea vulgaris (formerly Senecio jacobaea), commonly known as ragwort, is a well-documented producer. nih.govknaw.nlresearchgate.net Studies have identified specific "jacobine chemotypes" of this species, which are characterized by the significant presence of jacobine and its derivatives. xs4all.nlnih.gov

Senecio species : Various species within the Senecio genus are known to produce jacobine-like PAs. biosynth.comnih.gov Research on F2 hybrids of Senecio has also focused on jacobine N-oxide in relation to herbivore resistance. chemsrc.comresearchgate.net

Crassocephalum crepidioides : This plant, a member of the Asteraceae family, has been found to accumulate jacobine, particularly under certain environmental conditions. mdpi.comfrontiersin.org

Ageratum conyzoides : Also a member of the Asteraceae family, this species has been identified as a botanical source of jacobine found in stingless bee honey. mdpi.com

The presence of jacobine and jacobine N-oxide is a significant chemotaxonomic marker, helping to distinguish between different plant populations and species based on their chemical composition. xs4all.nl

Table 1: Plant Genera and Species Producing Jacobine N-oxide

GenusSpeciesFamilyReference
JacobaeaJ. vulgaris (syn. Senecio jacobaea)Asteraceae xs4all.nlnih.govknaw.nl
SenecioSpecies and hybridsAsteraceae biosynth.comnih.govchemsrc.com
CrassocephalumC. crepidioidesAsteraceae mdpi.comfrontiersin.org
AgeratumA. conyzoidesAsteraceae mdpi.com

Intra-plant Distribution and Accumulation Patterns across Plant Organs

The distribution of Jacobine N-oxide within a plant is not uniform, with concentrations varying significantly across different organs. The biosynthesis of pyrrolizidine alkaloids in species of the Asteraceae family, such as Senecio, is understood to occur exclusively in the roots. frontiersin.orguniversiteitleiden.nl The primary product, senecionine (B1681732) N-oxide, is then transported via the phloem to the aerial parts of the plant, where it is converted into a species-specific array of other PAs, including jacobine N-oxide. universiteitleiden.nluniversiteitleiden.nlxs4all.nl

Roots : In the roots of Jacobaea vulgaris, PAs are overwhelmingly present in their N-oxide form. One study found that, on average, 94.7% of all PAs in the roots were N-oxides. researchgate.net However, for jacobine-like PAs specifically, the tertiary amine (free base) form can constitute a notable fraction, with reports of it being over 10% and ranging from 10% to 56% in the roots. nih.govuniversiteitleiden.nl In contrast, jacobine was found to be undetectable in the roots of Crassocephalum crepidioides. frontiersin.org

Shoots and Leaves : Shoots generally exhibit a higher proportion of the tertiary amine (free base) form of PAs compared to roots. universiteitleiden.nl In the shoots of jacobine-chemotype Jacobaea vulgaris plants, up to 50% of the total PAs can be the tertiary amine form. mdpi.comnih.govknaw.nl For jacobine and its derivatives specifically, this can be more than 20%. nih.gov Accumulation patterns also differ with leaf age; young leaves of Senecio F2 hybrids were found to contain significantly higher concentrations of jacobine N-oxide than older leaves, consistent with the optimal defense theory where more valuable plant parts are better protected. researchgate.net

Table 2: Relative Abundance of Jacobine Forms in Jacobaea vulgaris

Plant OrganPredominant FormApproximate % of Tertiary Amine (Free Base) for Jacobine-like PAsReference
RootsN-oxide>10% nih.govresearchgate.net
ShootsN-oxide and Tertiary Amine>20% (up to 50% of total PAs) mdpi.comnih.govknaw.nl
Young LeavesN-oxideHigher concentration than old leaves researchgate.net
Old LeavesN-oxideLower concentration than young leaves researchgate.net

Presence in Reproductive Structures and Secretions

Jacobine N-oxide and other related PAs are not confined to vegetative organs but are also prominently found in reproductive structures. This distribution has implications for plant-pollinator interactions and the chemical composition of products derived from these plants. researchgate.netnih.gov

Inflorescences : The flowers are sites of significant PA accumulation. In fact, the initial classification of S. jacobaea chemotypes was based on the PA content found in their inflorescences. xs4all.nl

Nectar and Pollen : Pyrrolizidine alkaloids and their N-oxides are known to be particularly present in the nectar and pollen of producing plants. researchgate.netnih.govresearchgate.net This presence leads to the transfer of these compounds into honey produced by bees foraging on these plants. Studies analyzing honey from regions with a high prevalence of Jacobaea vulgaris have detected both jacobine and jacobine N-oxide. nih.govmdpi.com For instance, a 2016 study of summer honey in Northern Germany found mean levels of jacobine at 3.6 µg/kg and jacobine N-oxide at 1.4 µg/kg, with maximum levels reaching 504 µg/kg and 325 µg/kg, respectively. nih.gov

Genotypic and Environmental Influences on Jacobine N-oxide Accumulation Profiles

The concentration and chemical form of Jacobine N-oxide are dynamic and influenced by a combination of genetic makeup and environmental factors.

Genotypic Influences : There is a strong genetic basis for the variation in PA profiles. xs4all.nlresearchgate.net The ratio of the tertiary amine (free base) to the N-oxide form for jacobine is genotype-dependent in Jacobaea vulgaris and its hybrids. universiteitleiden.nlnih.govknaw.nl Different genetic lines, or chemotypes, exhibit distinct PA patterns; for example, jacobine chemotypes of S. jacobaea have a higher total PA concentration than erucifoline (B1236471) chemotypes, largely due to the addition of jacobine. xs4all.nl Furthermore, in hybrid Jacobaea plants, resistance to generalist insects like thrips has been negatively correlated with the concentration of jacobine N-oxide, a trait that varies significantly among different hybrid genotypes. ebi.ac.uk

Environmental Influences : Abiotic and biotic factors can modulate the accumulation of Jacobine N-oxide.

Nutrient Availability : Nitrogen availability is a key factor. In Crassocephalum crepidioides, jacobine accumulation is notably promoted by growth in low-nitrate conditions, suggesting a link between nitrogen starvation and the production of this nitrogen-containing defensive compound. frontiersin.org

Herbivory : Biotic stress, such as attack by herbivores, can alter PA profiles. For example, root herbivory on J. vulgaris has been shown to cause a decrease in the concentration of PA N-oxides in the shoots. universiteitleiden.nl

Developmental Stage : As noted earlier, the age of the plant and its organs is a significant factor, with young, developing leaves containing higher concentrations of jacobine N-oxide than mature ones. researchgate.netresearchgate.net

Biosynthesis and Metabolic Pathways in Planta

Identification of Primary Biosynthetic Precursors and Pathway Intermediates

The biosynthesis of the foundational necine base of pyrrolizidine (B1209537) alkaloids, from which Jacobine (B1672728) N-oxide is derived, originates from primary metabolism. Early feeding experiments using radiolabeled compounds identified the amino acids L-arginine and L-ornithine as the initial precursors. nih.gov Further studies confirmed that the polyamines putrescine and spermidine (B129725), both derived from arginine, are more direct and efficient precursors for the pyrrolizidine ring system. nih.govrsc.org

The first committed step in the pathway is the formation of the uncommon polyamine, homospermidine. nih.govcdnsciencepub.com This symmetrical intermediate is formed from putrescine and spermidine and is exclusively channeled into the biosynthesis of the necine base moiety, showing no other significant metabolic activity within the plant. nih.govoup.com Homospermidine is then converted through a series of reactions into the first cyclized intermediate, which is ultimately processed to form the necine base. This base is then esterified with necic acids to create the final alkaloid structure, which is subsequently oxidized to its N-oxide form. nih.govwikipedia.org

Table 1: Key Precursors and Intermediates in the Biosynthesis of the Pyrrolizidine Alkaloid Scaffold
CompoundRoleSource/OriginReference
L-Arginine / L-OrnithinePrimary PrecursorsPrimary Amino Acid Metabolism nih.gov
PutrescineDirect PrecursorDerived from Arginine/Ornithine nih.govrsc.org
SpermidineDirect Precursor / Aminobutyl DonorPolyamine Metabolism nih.govrsc.org
HomospermidineFirst Pathway-Specific IntermediateFormed from Putrescine and Spermidine nih.govnih.gov
4,4´-iminodibutanalIntermediate (Dialdehyde)Oxidation of Homospermidine nih.govmdpi.com
Senecionine (B1681732) N-oxidePrimary PA Product in RootsFormed from Necine Base and Necic Acids nih.govnih.govuniversiteitleiden.nl

Enzymatic Steps and Characterization of Key Enzymes (e.g., Homospermidine Synthase, Copper-Dependent Diamine Oxidases)

The biosynthetic pathway of pyrrolizidine alkaloids is catalyzed by a series of specialized enzymes. To date, the most well-characterized enzyme is Homospermidine Synthase (HSS), which marks the entry point into the PA-specific pathway. nih.govmdpi.com

Homospermidine Synthase (HSS): HSS (EC 2.5.1.44) catalyzes the NAD⁺-dependent transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine. nih.gov This enzyme is highly specific for its substrates. nih.gov Molecular studies have revealed that HSS evolved through the duplication of a gene encoding deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism responsible for the post-translational modification of eukaryotic initiation factor 5A (eIF5A). nih.govnih.govpnas.org This evolutionary event allowed for the recruitment of a primary metabolic gene into a new, specialized secondary metabolic pathway for chemical defense. pnas.org HSS holds a critical regulatory position, controlling the total flux of precursors into the PA pathway. nih.gov

Copper-Dependent Diamine Oxidases (CuAOs): Following the formation of homospermidine, the next proposed step is its oxidative deamination to form the dialdehyde (B1249045), 4,4'-iminodibutanal. nih.govmdpi.com This reaction is believed to be catalyzed by a copper-dependent diamine oxidase. nih.govwikipedia.orgrsc.org Evidence for the involvement of a diamine oxidase comes from in vitro experiments where a diamine oxidase fraction from pea seedlings could process homospermidine and from inhibitor studies in PA-producing plant species. nih.govrsc.org However, the specific enzyme responsible for this step in the jacobine biosynthetic pathway has not yet been isolated and fully characterized. rsc.org The resulting dialdehyde is unstable and spontaneously cyclizes to form the pyrrolizidine scaffold. nih.gov

Table 2: Characterized and Postulated Enzymes in Pyrrolizidine Alkaloid Biosynthesis
EnzymeAbbreviationReaction CatalyzedCofactors/RequirementsReference
Homospermidine SynthaseHSSFormation of homospermidine from putrescine and spermidine.NAD⁺ nih.govnih.gov
Copper-Dependent Diamine OxidaseCuAO(Postulated) Oxidative deamination of homospermidine to 4,4'-iminodibutanal.Copper nih.govwikipedia.orgrsc.org
Alcohol Dehydrogenase-(Postulated) Reduction of the aldehyde group after cyclization.- nih.gov

Translocation and Diversification of PANO Structures within Plant Tissues

Pyrrolizidine alkaloid biosynthesis is spatially segregated within the plant. The initial synthesis of the backbone structure, senecionine N-oxide, occurs in the roots. nih.govnih.govuniversiteitleiden.nl This is evidenced by the localization of HSS expression in root cells, specifically in the endodermis and adjacent cortex parenchyma in Senecio species. nih.govannualreviews.org

Once synthesized, the highly water-soluble senecionine N-oxide is loaded into the phloem for long-distance transport from the roots to the aerial parts of the plant. nih.govnih.govuniversiteitleiden.nl This translocation mechanism allows the plant to strategically allocate its chemical defenses to the most valuable and vulnerable tissues, such as the inflorescences and young leaves, which are major sites of PA accumulation. nih.govnih.govannualreviews.org The polar, salt-like nature of the N-oxide form is crucial for this transport and subsequent storage in vacuoles. nih.govuniversiteitleiden.nl

Upon arrival in the shoot tissues, the primary senecionine N-oxide undergoes a series of chemical modifications, leading to a diverse array of species-specific PAs. nih.govuniversiteitleiden.nlnih.gov This diversification process can include reactions like hydroxylation, epoxidation, and dehydrogenation. universiteitleiden.nlannualreviews.org In the case of Jacobaea vulgaris, senecionine N-oxide is converted into other PA families, including the jacobine-like PAs. nih.govresearchgate.net This diversification creates a complex chemical profile that can be more effective for defense. For example, studies have shown that the N-oxides of jacobine, jaconine (B1672729), and jacoline (B191633) are negatively correlated with feeding damage from the Western flower thrips (Frankliniella occidentalis). nih.gov

Regulation of Jacobine N-oxide Biosynthesis in Response to Environmental Stimuli

The production and accumulation of Jacobine N-oxide and other PAs are not static but are influenced by various environmental factors, suggesting a regulated biosynthetic pathway.

Nutrient Availability: Nitrogen availability is a key regulator of PA biosynthesis. A study on Crassocephalum crepidioides, a plant that also produces jacobine, demonstrated that nitrogen deficiency significantly increases the concentration of jacobine in the leaves. frontiersin.org This regulation appears to occur downstream of the HSS enzyme, as HSS activity and transcript levels were not affected by nitrogen supply. frontiersin.org Conversely, increased fertilization has been shown to decrease PA concentrations in the shoots of Senecio species. frontiersin.orgindexcopernicus.com

Biotic Stress: Herbivory can also modulate PA profiles. While some studies have shown that mechanical damage or generalist herbivory can induce changes in PA concentrations or composition, the responses can be complex. universiteitleiden.nluniversiteitleiden.nl For instance, below-ground herbivory on J. vulgaris was found to decrease the levels of N-oxides in the shoots. universiteitleiden.nl In some cases, rather than de novo synthesis, the plant's response involves the conversion and reallocation of existing PAs. researchgate.net The presence of specific PAs, like those of the jacobine type, has been linked to resistance against certain herbivores. nih.gov This indicates that the regulation of the diversification pathway is as important as the regulation of the initial biosynthesis in providing effective chemical defense.

Chemical Synthesis and Derivatization Studies of Jacobine N Oxide

Methodologies for the Chemoenzymatic or De Novo Chemical Synthesis of Jacobine (B1672728) N-oxide

The synthesis of Jacobine N-oxide can be approached through both chemical and chemoenzymatic strategies. The de novo synthesis of complex natural products like Jacobine is a significant challenge in organic chemistry. While specific de novo total syntheses of Jacobine N-oxide are not extensively detailed in the provided information, the general principles of natural product synthesis would apply. This would involve the step-wise construction of the complex pyrrolizidine (B1209537) core and the subsequent esterification with the necic acid moiety, followed by N-oxidation.

More commonly, Jacobine N-oxide is prepared by the chemical oxidation of its corresponding tertiary amine, jacobine. This transformation is a standard method for producing N-oxides from pyrrolizidine alkaloids. The process typically involves treating jacobine with an oxidizing agent under controlled conditions to introduce the N-oxide functional group without degrading the rest of the molecule. Common oxidizing agents for this purpose include peracids or hydrogen peroxide. A classical method, which has been adapted for the N-oxidation of pyrrolizidine alkaloids, utilizes mild oxidation conditions to ensure the integrity of the molecular structure.

Chemoenzymatic synthesis represents a powerful approach that combines the selectivity of enzymes with the practicality of chemical reactions. nih.govnih.gov While a specific chemoenzymatic route for Jacobine N-oxide is not fully elaborated, the principles of this methodology could be applied. For instance, enzymes could be used for stereoselective steps in the construction of the necine base or the necic acid, followed by chemical steps for esterification and N-oxidation. chemrxiv.org The use of enzymes in organic synthesis offers advantages such as high stereoselectivity and mild reaction conditions, which are beneficial for the synthesis of complex and sensitive molecules like Jacobine N-oxide. nih.gov In some biological systems, the de novo synthesis of pyrrolizidine alkaloids is known to occur, with senecionine (B1681732) N-oxide often being the primary product that is then converted to other alkaloids like jacobine. researchgate.net

It's also noteworthy that Jacobaea plants themselves are capable of de novo synthesis of pyrrolizidine alkaloids, indicating that the enzymatic machinery for their production exists in nature. universiteitleiden.nl

Synthesis of Analogs and Stereoisomers for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. georgiasouthern.eduoncodesign-services.com For Jacobine N-oxide, this involves the synthesis of various analogs and stereoisomers to probe the importance of different functional groups and stereocenters. georgiasouthern.edu

The synthesis of analogs can involve modifications at various positions of the Jacobine N-oxide molecule. kcl.ac.uk This could include:

Alteration of the Necic Acid Moiety: The dicarboxylic acid part of the molecule can be modified. For instance, the stereochemistry of the hydroxyl or methyl groups could be altered, or these groups could be replaced with other functionalities.

Modification of the Necine Base: Changes to the pyrrolizidine core, such as altering the substitution pattern or the stereochemistry at the bridgehead nitrogen, can provide insights into the structural requirements for activity.

Changes to the Ester Linkages: The ester bonds connecting the necine base and necic acid are potential points for modification.

The general process for SAR studies involves synthesizing a library of these analogs and then evaluating their biological activity in relevant assays. oncodesign-services.com The results of these tests help to build a model of the pharmacophore—the essential structural features required for biological activity. georgiasouthern.edu For example, studies on other complex molecules have shown that even minor changes, such as the addition or removal of a functional group or a change in stereochemistry, can have a significant impact on biological effect. georgiasouthern.edursc.org

While specific examples of a full SAR study on Jacobine N-oxide are not detailed, the principles of designing and synthesizing analogs are well-established in medicinal chemistry. kcl.ac.ukmdpi.com

Controlled N-oxidation and Reduction Pathways in Controlled Chemical Systems

The interconversion between Jacobine N-oxide and its tertiary amine form, jacobine, is a key aspect of its chemistry. This reversible N-oxidation and reduction can be controlled in chemical systems.

N-oxidation: As mentioned previously, the oxidation of jacobine to Jacobine N-oxide can be achieved using various oxidizing agents. The choice of reagent and reaction conditions allows for controlled conversion. Common reagents for this transformation include:

Hydrogen peroxide

Peracids (e.g., m-chloroperoxybenzoic acid)

Sodium percarbonate

Titanium silicalite (TS-1) with hydrogen peroxide

Sodium perborate (B1237305) in acetic acid

Reduction: The reduction of Jacobine N-oxide back to jacobine can be accomplished using various reducing agents. This process is often concentration- and time-dependent. For example, sodium metabisulfite (B1197395) has been shown to reduce Jacobine N-oxide to jacobine. universiteitleiden.nl The rate of this reduction can vary depending on the concentration of the reducing agent. universiteitleiden.nl Studies have shown that a significant percentage of Jacobine N-oxide can be reduced under specific conditions. universiteitleiden.nl

Other reducing agents that can be employed for the conversion of N-oxides to their corresponding amines include titanium trichloride (B1173362) (TiCl₃) and poly(methylhydrosiloxane). nih.gov TiCl₃ has been noted as a practical reagent for this purpose, even in the presence of biological matrices. nih.gov The selective reduction of the N-oxide group without affecting other functional groups in the molecule is a critical consideration in these chemical transformations. nih.gov

The ability to control the oxidation state of the nitrogen atom in the pyrrolizidine ring is important for studying the different biological properties of the tertiary amine and its N-oxide form. nih.gov

Analytical Methodologies for Jacobine N Oxide Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are central to the analysis of Jacobine (B1672728) N-oxide, enabling its separation from other related compounds and interfering substances. nih.gov The inherent complexity arising from the large number of structural and stereoisomers among pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides necessitates advanced separation techniques to prevent co-elution. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Protocols

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) have become the gold standard for the sensitive and selective determination of Jacobine N-oxide and other PANOs. spectroscopyonline.commdpi.com UHPLC systems, in particular, offer superior resolving power and sensitivity compared to conventional HPLC. spectroscopyonline.com The coupling with MS/MS provides high reliability for both detection and quantification. spectroscopyonline.com

Several studies have detailed specific protocols for the analysis of Jacobine N-oxide. For instance, a UHPLC-MS/MS method was developed for the analysis of 24 PAs, including Jacobine N-oxide, in food matrices like tea, honey, and milk. mdpi.com This method utilized an ACQUITY UPLC HSS T3 column and a mobile phase consisting of water and methanol (B129727), both containing 0.1% formic acid, under a gradient elution program. mdpi.comnih.gov Another method successfully applied to Australian honey samples used a rapid isocratic LC-MS/MS method, which significantly reduced run times without compromising sensitivity or peak shape, making it suitable for high-throughput analysis. researchgate.net

The choice of chromatographic column is critical. A comparison between a Waters ACQUITY UPLC BEH C18 column and a Waters ACQUITY UPLC HSS T3 column revealed that the T3 column provided better separation for complex mixtures of PAs. mdpi.comnih.gov The optimization of mobile phase composition is also key; methanol has been shown to provide higher peak area response values and improved resolution compared to acetonitrile (B52724) for PA analysis. mdpi.com

Mass spectrometry is typically performed in the positive electrospray ionization (ESI+) mode, utilizing multiple reaction monitoring (MRM) for targeted quantification. rsc.org This involves monitoring specific precursor-to-product ion transitions for Jacobine N-oxide, ensuring high selectivity. For example, a common transition for Jacobine N-oxide is from a precursor ion [M+H]⁺ at m/z 368 to product ions. shimadzu.comoup.com

Table 1: Exemplary UHPLC-MS/MS Parameters for Jacobine N-oxide Analysis

ParameterValueReference
Chromatography
ColumnACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) mdpi.comnih.gov
Mobile Phase AWater with 0.1% Formic Acid mdpi.comnih.gov
Mobile Phase BMethanol with 0.1% Formic Acid mdpi.comnih.gov
Flow Rate0.3 mL/min mdpi.comnih.gov
Column Temperature40 °C mdpi.comnih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+) rsc.org
Detection ModeMultiple Reaction Monitoring (MRM) rsc.org
Precursor Ion [M+H]⁺368 m/z shimadzu.comoup.com
Product Ionse.g., 296, 120 m/z oup.com

This table is for illustrative purposes and specific parameters may vary between different analytical methods.

Strategies for the Separation of Jacobine N-oxide and Related Pyrrolizidine Alkaloid Isomers

The presence of numerous isomers among PAs and PANOs presents a significant analytical challenge, as they often cannot be distinguished by mass spectrometry alone due to identical molecular weights and fragmentation patterns. sciex.com Therefore, effective chromatographic separation is essential.

One successful strategy involves the use of specialized column chemistries and optimized gradient elution profiles to resolve isomeric compounds. For instance, a method was developed that effectively separated 24 PAs, including three pairs of isomers, one of which was Jacobine N-oxide and its isomer Retrorsine N-oxide. mdpi.com

Another advanced approach is the use of ion mobility spectrometry (IMS) coupled with LC-MS. Vacuum Differential Mobility Spectrometry (vDMS-MS) has been investigated for the analysis of fourteen diastereomeric PAs, including Jacobine. nih.gov This technique provides an additional dimension of separation based on the ion's size, shape, and charge, which can help to resolve co-eluting isomers. nih.gov

Furthermore, low-temperature UHPLC has been employed to resolve key isomeric PAs like lycopsamine, indicine (B129459), and intermedine, which have identical MS/MS spectra. mdpi.com While not specifically detailing Jacobine N-oxide, this approach demonstrates the potential of temperature optimization in enhancing isomer separation.

Sample Preparation and Extraction Protocols from Diverse Biological and Environmental Matrices

Effective sample preparation is a critical prerequisite for accurate quantification, aiming to extract Jacobine N-oxide efficiently while removing interfering matrix components. The choice of extraction method depends on the sample matrix, which can range from plant material and honey to soil and water.

For plant materials, a common approach involves extraction with an acidic aqueous solution, such as 0.2% formic acid or dilute sulfuric acid, often facilitated by sonication or shaking. bund.dewur.nl This is followed by a clean-up step using solid-phase extraction (SPE). bund.dewur.nl Strong cation exchange (SCX) or reversed-phase C18 cartridges are frequently used for this purpose. nih.govbund.delcms.cz The PAs and PANOs are retained on the SPE sorbent and then eluted with a solvent like methanol, sometimes containing a small amount of ammonia. nih.gov

In a method for analyzing PAs in plant material, samples were extracted with aqueous sulfuric acid, followed by purification on a C18 SPE cartridge. bund.de The eluate was then evaporated and reconstituted in a solvent compatible with the LC-MS/MS system. bund.de Another protocol for plant-based food and feed materials uses a similar acidic extraction followed by SPE cleanup. wur.nl

For honey samples, a typical procedure involves dissolving the honey in an acidic solution before proceeding to SPE cleanup. researchgate.netlcms.cz A method for Australian honey used acidic extraction and SCX-SPE clean-up. nih.gov

Analysis of Jacobine N-oxide in environmental matrices like soil and water also requires specific extraction protocols. A study on PAs in soil and water utilized a multi-step extraction process for soil, involving different solvent mixtures, followed by SPE cleanup. rsc.org

Table 2: Overview of Sample Preparation Protocols for Jacobine N-oxide

MatrixExtraction SolventCleanup MethodReference
Plant Material0.2% Formic Acid in WaterSolid-Phase Extraction (SPE) wur.nlwur.nl
Plant MaterialAqueous Sulphuric AcidSolid-Phase Extraction (SPE) - C18 bund.de
HoneyAcidic SolutionSolid-Phase Extraction (SPE) - SCX lcms.cznih.gov
SoilMethanol/Water/Formic AcidSolid-Phase Extraction (SPE) - MCX rsc.org

This table provides a general overview; specific details of the protocols can be found in the cited literature.

Spectroscopic and Spectrometric Approaches for Structural Elucidation of Jacobine N-oxide

While MS/MS is powerful for quantification, other spectroscopic techniques are invaluable for the unambiguous structural elucidation of Jacobine N-oxide, especially when dealing with novel compounds or for confirmation of identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for determining the detailed chemical structure. 1H-NMR and 2D-NMR techniques like COSY, TOCSY, HSQC, and HMBC can be used to assign the signals of the protons and carbons in the molecule, confirming the connectivity and stereochemistry. researchgate.net The downfield shift of proton signals adjacent to the N-oxide functional group compared to the free base is a characteristic feature observed in the 1H-NMR spectrum of PANOs. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) spectroscopy can be used to identify specific functional groups. The N-oxide moiety in Jacobine N-oxide can be identified by a characteristic N-O stretching vibration.

Advancements in High-Throughput and Trace Level Analysis of PANO Profiles

There is a growing demand for analytical methods that can rapidly screen a large number of samples for the presence of PANOs at very low concentrations. This has driven advancements in high-throughput and trace-level analysis.

The development of rapid LC-MS/MS methods, such as the isocratic method for honey analysis, significantly increases sample throughput by reducing run times and eliminating the need for column equilibration. researchgate.net This is particularly beneficial for regulatory testing laboratories that handle large sample volumes. researchgate.net

Online solid-phase extraction (SPE) coupled with UHPLC-MS/MS is another strategy to enhance throughput by automating the sample cleanup process and minimizing manual handling.

To achieve trace-level detection, highly sensitive instrumentation is required. The use of UHPLC systems and modern triple quadrupole mass spectrometers with advanced ion funnel technology allows for the detection and quantification of PANOs at the µg/kg level or even lower. mdpi.comnih.govlcms.cz Method validation for trace-level analysis typically involves determining the limits of detection (LOD) and limits of quantification (LOQ), which for recent methods are often in the low µg/kg range. nih.govresearchgate.net For instance, a UHPLC-MS/MS method for food matrices reported LODs ranging from 0.015 to 0.75 µg/kg for various PAs. mdpi.comnih.gov

The comprehensive analysis of PANO profiles often involves targeting a large number of analytes simultaneously. Methods have been developed for the simultaneous determination of 28 PAs and PANOs in honey and herbal tea, demonstrating the capability for broad-scope screening. lcms.cz

Metabolism and Biotransformation of Jacobine N Oxide in Biological Systems Non Human Focus

In Vivo Metabolism in Animal Models

In animal systems, Jacobine (B1672728) N-oxide undergoes several metabolic transformations, with the initial and most crucial step often being its reduction to the tertiary amine, jacobine. The location and efficiency of this conversion are key factors in species-specific tolerance to this compound.

The conversion of pyrrolizidine (B1209537) alkaloid N-oxides to their corresponding tertiary amine free bases is a well-documented metabolic step. nih.govacs.org In ruminant species such as cattle, this reduction occurs rapidly and extensively within the rumen, a process mediated by the anaerobic microbial ecosystem present. nih.govacs.orgresearchgate.net Studies using in vitro rumen fluid have demonstrated that Jacobine N-oxide is converted to jacobine. nih.govacs.org After one hour of incubation, the formation rate of jacobine from its N-oxide was found to be 48 ± 13%. acs.org This pre-hepatic reduction is a significant detoxification event, as the tertiary amine can then undergo further metabolism to less toxic forms. nih.govresearchgate.net

In monogastric animals, which lack a rumen, the reduction of PA N-oxides still occurs, primarily through the action of gut flora and hepatic enzymes. nih.gov Studies on the related PA, indicine (B129459) N-oxide, in rabbits have shown that both the hepatic microsomal fraction and intestinal microbes catalyze its anaerobic reduction to the tertiary amine, indicine, with the gut flora playing a major role. nih.gov The liver's capacity for this reduction is attributed to several enzyme systems. Research has identified a quinone-dependent pathway in rat liver preparations involving DT-diaphorase and hemoproteins that can reduce tertiary amine N-oxides. nih.gov Additionally, aldehyde oxidase, a cytosolic enzyme found in the liver of various mammalian species including rabbits, rats, and mice, has been shown to function as a major N-oxide reductase. nih.gov

Table 1: In Vitro Reduction of Jacobine N-oxide in Rumen Fluid
CompoundIncubation TimeConversion ProductFormation Rate (%)Source
Jacobine N-oxide1 hourJacobine48 ± 13% acs.org

Beyond the initial reduction, Jacobine N-oxide and its parent amine, jacobine, can be subjected to further biotransformation. In ruminants, following the reduction in the rumen, jacobine undergoes further microbial metabolism, including the hydrogenation of double bonds in both the necine base and the necic acid portions of the molecule. nih.govacs.orgresearchgate.net This saturation of the 1,2-unsaturated necine base is a critical detoxification step, as this structural feature is a prerequisite for the formation of toxic, reactive pyrrolic metabolites. researchgate.netnih.gov

In general, three main metabolic pathways exist for PAs: N-oxidation, hydrolysis of the ester bonds, and dehydrogenation to form dehydropyrrolizidine (pyrrolic) derivatives. mdpi.com N-oxidation is generally considered a detoxification pathway because the resulting N-oxides are water-soluble and cannot be directly converted to the toxic pyrrolic esters. nih.govtandfonline.comavma.org Similarly, the hydrolysis of the ester linkages to yield the necine base and necic acids is also a detoxification route. nih.govmdpi.com

However, the metabolism of jacobine is not solely geared towards detoxification. In vitro studies using rat liver microsomes demonstrated that the incubation of jacobine leads to the formation of two major types of metabolites: the N-oxide (a reversible detoxification product) and 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), a highly reactive pyrrolic derivative responsible for toxicity. nih.gov The balance between these detoxification (N-oxidation, hydrolysis) and activation (DHP formation) pathways largely determines the susceptibility of a given species to PA toxicity. mdpi.com

Significant differences in the metabolism of Jacobine N-oxide and other PAs exist between species, which explains their varying levels of tolerance. mdpi.com The most pronounced difference is observed between ruminants and monogastric species. Ruminants like cattle and sheep benefit from the extensive detoxification capacity of their rumen microflora, which rapidly reduces PA N-oxides and hydrogenates the resulting tertiary amines before they reach the liver for systemic absorption. nih.govresearchgate.net

Even among ruminants, metabolic differences are apparent. A comparative in vitro study on the metabolism of senecionine (B1681732) in sheep and cattle liver microsomes found that sheep microsomes formed more than four times the amount of N-oxide compared to cattle microsomes. avma.org This resulted in a DHP:N-oxide ratio that was approximately four times greater in cattle than in sheep, suggesting that sheep have a more efficient hepatic detoxification pathway via N-oxidation. avma.org

In monogastric animals like rats, the liver is the primary site of metabolism. Here, jacobine is metabolized by liver microsomes to both its N-oxide and the toxic DHP. nih.gov The susceptibility of different monogastric species is linked to the balance in their hepatic enzyme activities. For instance, species that have a higher rate of detoxification pathways (N-oxidation, hydrolysis) relative to the bioactivation pathway (DHP formation) are more resistant to PA toxicity. mdpi.com

Table 2: Comparative Overview of Jacobine N-oxide Metabolism in Different Animal Models
Species GroupPrimary Site of MetabolismKey Metabolic PathwaysSignificanceSource
Ruminants (e.g., Cattle)Rumen (pre-hepatic), Liver- Rapid microbial reduction of N-oxide to tertiary amine.
  • Microbial hydrogenation of necine base and necic acid.
  • High detoxification capacity, leading to greater tolerance. nih.govacs.orgresearchgate.net
    Monogastric Mammals (e.g., Rat)Liver, Gut- Hepatic reduction of N-oxide (via Aldehyde Oxidase, etc.).
  • Gut microbial reduction of N-oxide.
  • Hepatic oxidation to form toxic pyrrolic derivatives (DHP) and N-oxides.
  • Toxicity depends on the balance between hepatic detoxification and bioactivation. nih.govnih.govmdpi.comnih.gov
    Insects (Specialist, e.g., Tyria jacobaeae)Haemolymph- Efficient N-oxidation of tertiary amines via specific FMOs (Senecionine N-oxygenase).Detoxification mechanism allowing specialization on PA-containing plants. nih.gov

    Other Biotransformation Products and Proposed Detoxification Mechanisms

    In Vitro Cellular and Subcellular Metabolism

    In vitro studies using cellular and subcellular fractions have been instrumental in elucidating the specific enzymes and mechanisms involved in the biotransformation of Jacobine N-oxide.

    The metabolism of Jacobine N-oxide and its parent amine is orchestrated by two major enzyme superfamilies: Cytochrome P450 monooxygenases (CYPs) and Flavin-containing monooxygenases (FMOs). hyphadiscovery.comtaylorandfrancis.com

    N-oxide Formation: The conversion of tertiary amines like jacobine to their corresponding N-oxides is a primary detoxification step catalyzed by both CYPs and FMOs. hyphadiscovery.comopenagrar.de FMOs, particularly the FMO3 isoform in adult mammalian liver, are highly efficient at N-oxygenating a wide range of tertiary amines. wikipedia.orgbenthamscience.com In some specialist insects, such as the cinnabar moth (Tyria jacobaeae), a highly specific FMO known as senecionine N-oxygenase is responsible for the efficient N-oxidation of ingested PAs, which is a key detoxification strategy. nih.gov In vitro studies with sheep and cattle liver microsomes confirmed that FMOs have a significant influence on the formation of PA N-oxides. avma.org

    N-oxide Reduction (Retro-reduction): The conversion of Jacobine N-oxide back to jacobine, a process known as retro-reduction, can also be mediated by hepatic enzymes. jbclinpharm.org This reaction is significant because it regenerates the tertiary amine, which can then be a substrate for bioactivation to toxic pyrroles. CYP enzymes have been shown to be capable of reducing N-oxide metabolites. jbclinpharm.orgnih.gov

    Bioactivation: The critical step in PA toxicity, the formation of reactive pyrrolic derivatives (DHP), is catalyzed by CYP enzymes in the liver. mdpi.comopenagrar.de These enzymes introduce a double bond into the necine base, leading to the formation of unstable esters that are potent alkylating agents.

    The metabolic fate of Jacobine N-oxide has also been investigated in isolated cellular and microbial systems, revealing species-specific adaptations and capabilities.

    Insect Cell Lines: Studies using cell lines from the generalist herbivore Spodoptera exigua (beet armyworm) have been used to assess the relative toxicity of PAs. universiteitleiden.nlresearchgate.net In these assays, Jacobine N-oxide was found to be significantly less toxic than its tertiary amine form, jacobine. universiteitleiden.nlresearchgate.net This supports the role of N-oxidation as a detoxification mechanism, rendering the compound less harmful to generalist insects that may ingest it. These findings contrast with specialist insects that have evolved specific enzymes to efficiently perform this N-oxidation themselves as a defense. nih.gov

    Microbial Systems: In vitro microbial systems have been crucial in demonstrating the metabolic capabilities of gut and environmental microbes.

    Rumen Cultures: As previously mentioned, anaerobic batch cultures of bovine rumen fluid definitively show that microbes rapidly reduce Jacobine N-oxide to jacobine, which is a key detoxification pathway in ruminants. nih.govacs.orgresearchgate.net

    Gut Flora: Cultures of gut flora from monogastric animals like rabbits have also demonstrated the ability to anaerobically reduce PA N-oxides to their parent tertiary amines. nih.gov

    Environmental Microbes: In contrast, the metabolic potential is not universal across all microbial communities. A study investigating the removal of various phytotoxins in microcosms using filter sand from drinking water treatment facilities found that Jacobine N-oxide was recalcitrant, showing no significant degradation by the microbial communities present. researchgate.net

    Ecological and Inter Organismal Interactions of Jacobine N Oxide

    Role in Plant Defense Against Herbivory

    Jacobine (B1672728) N-oxide is a key component of the chemical defense arsenal (B13267) of plants like Jacobaea vulgaris (ragwort). universiteitleiden.nl These defenses are often constitutive, meaning they are always present in the plant to ward off attackers. researchgate.net The concentration and form of these alkaloids, including jacobine N-oxide, can vary between plant organs, with young leaves often having higher concentrations as predicted by the optimal defense theory, which suggests that the most valuable plant parts are better defended. researchgate.net

    Interactions with Generalist Insect Herbivores (e.g., deterrence, resistance)

    Generalist herbivores, which feed on a wide variety of plants, are often deterred or negatively affected by jacobine N-oxide and other PAs. universiteitleiden.nl Studies have shown that PAs can act as feeding deterrents and toxic compounds to generalist insects such as caterpillars, locusts, and aphids. researchgate.netresearchgate.net Specifically, jacobine-like PAs, including jacobine N-oxide and jaconine (B1672729) N-oxide, have been identified as contributors to resistance against the western flower thrips (Frankliniella occidentalis). universiteitleiden.nl In F2 hybrids of J. vulgaris and J. aquatica, thrips-resistant plants showed significantly higher amounts of jacobine N-oxide and jaconine N-oxide. researchgate.net

    However, the defensive role of jacobine N-oxide is not always straightforward. While correlative studies have linked higher concentrations of jacobine N-oxide to decreased damage from thrips, bioassays with the pure compound sometimes show weaker effects. universiteitleiden.nlfrontiersin.org This suggests that its effectiveness in nature is likely influenced by interactions with other compounds within the plant. universiteitleiden.nlfrontiersin.org

    Interactions with Specialist Insect Herbivores (e.g., host-finding cues, sequestration)

    In contrast to generalists, specialist herbivores that are adapted to feed on PA-containing plants often use these compounds to their advantage. universiteitleiden.nl For specialist insects like the cinnabar moth (Tyria jacobaeae), whose larvae feed on Jacobaea vulgaris, jacobine and its N-oxide can act as positive cues for locating their host plants and stimulating oviposition (egg-laying). universiteitleiden.nlresearchgate.netresearchgate.net Research has shown a positive correlation between the concentration of jacobine and jacobine N-oxide and the amount of damage caused by specialist herbivores. researchgate.net

    These specialist insects have evolved mechanisms to overcome the toxicity of PAs. universiteitleiden.nl A key adaptation is the ability to sequester these alkaloids from their host plant and store them, often as N-oxides, for their own defense against predators. universiteitleiden.nlresearchgate.netnih.gov The cinnabar moth, for instance, takes up and stores PAs from ragwort throughout all its life stages. universiteitleiden.nlwellcomeopenresearch.org This sequestration involves the enzymatic conversion of the more toxic tertiary amine PAs back into the less toxic N-oxide forms, a detoxification process carried out by enzymes like senecionine (B1681732) N-oxygenase. nih.govwellcomeopenresearch.org The sequestered PAs can then make the insect unpalatable to its own predators. nih.gov

    Comparative Bioactivity of Jacobine N-oxide vs. its Tertiary Amine Form in Ecological Contexts

    In the ecological theatre of plant-herbivore interactions, the chemical form of a defensive compound is paramount. Pyrrolizidine (B1209537) alkaloids exist in two main forms: the tertiary amine (free base) and the corresponding N-oxide. universiteitleiden.nl Jacobine N-oxide is the polar, water-soluble form, while jacobine is its less polar, more lipophilic tertiary amine counterpart. nih.govuniversiteitleiden.nlnih.gov Plants predominantly store PAs as N-oxides, which are considered ideal for transport and storage within the plant cell's vacuole. universiteitleiden.nlmdpi.com However, jacobine-like PAs can be an exception, with up to 50% being present as the tertiary amine free base in the shoots of Jacobaea vulgaris. frontiersin.orguniversiteitleiden.nlnih.gov

    For generalist herbivores, the tertiary amine form (jacobine) is consistently reported to be more bioactive and toxic than the N-oxide form. nih.govfrontiersin.orguniversiteitleiden.nlnih.gov This difference is attributed to the physicochemical properties of the molecules. The lipophilic nature of the free base allows it to more easily pass through the cell membranes of the herbivore's gut. nih.govuniversiteitleiden.nl Once absorbed, it can be metabolized into highly reactive pyrrolic esters that are toxic. universiteitleiden.nl In contrast, the hydrophilic jacobine N-oxide is less readily absorbed. nih.govuniversiteitleiden.nl Despite this, the N-oxide is not inert; it can be reduced back to the toxic tertiary amine form in the anaerobic environment of an insect's gut. universiteitleiden.nl

    For specialist herbivores like the cinnabar moth, the interaction is different. These insects possess specific enzymes, such as the flavin-dependent monooxygenase senecionine N-oxygenase (SNO), which efficiently detoxify ingested tertiary PAs by converting them back into the N-oxide form. nih.gov This rapid N-oxidation prevents the formation of the toxic pyrrolic derivatives and allows the insect to safely sequester the alkaloids for its own defense. nih.govwellcomeopenresearch.org

    The following table summarizes the comparative effects on different types of herbivores:

    Compound FormInteraction with Generalist HerbivoresInteraction with Specialist HerbivoresKey Physicochemical Property
    Jacobine N-oxideLess toxic/deterrent than free base. nih.gov Can be reduced to the toxic free base in the gut. universiteitleiden.nl Contributes to plant resistance, especially synergistically. frontiersin.orgUsed as a host-finding and oviposition cue. researchgate.net The form stored by specialists after sequestration. nih.govPolar, hydrophilic, less able to cross membranes passively. nih.govuniversiteitleiden.nl
    Jacobine (Tertiary Amine)More toxic and deterrent. nih.govuniversiteitleiden.nl More readily absorbed through the gut wall. universiteitleiden.nlIngested and rapidly detoxified via N-oxidation to the N-oxide form. nih.govLipophilic, can easily permeate biological membranes. universiteitleiden.nl

    Influence on Plant-Associated Microbiomes (e.g., Rhizosphere Fungi)

    The influence of jacobine N-oxide extends below ground, affecting the community of microorganisms in the rhizosphere—the soil region directly influenced by root secretions. nih.gov PAs, including jacobine, can be released into the soil through root exudates or from decaying plant matter, where they can shape the soil's fungal community. nih.gov

    Studies on Senecio jacobaea have shown that the plant's PA profile, or chemotype, influences the structure of the fungal community in its rhizosphere. researchgate.net Specifically, plants with high concentrations of jacobine exerted a stronger selective pressure on rhizosphere fungi compared to plants with other PA profiles. researchgate.net This was observed as a trend towards lower fungal diversity in the rhizosphere of high-jacobine plants. researchgate.net The levels of jacobine and jacobine N-oxide in the shoots can be influenced by the soil type and its microbial community, suggesting a feedback loop where soil microbes affect plant chemistry, which in turn affects the soil microbes. researchgate.netscispace.com This interaction could have significant ecological consequences, as changes in plant chemistry can alter interactions with both specialist and generalist herbivores above ground. researchgate.net

    Mechanisms of Action at the Cellular Level in Non-Target Organisms (excluding human systems)

    At the cellular level in non-human organisms, particularly insects, the toxicity of jacobine and its N-oxide is linked to its metabolic activation. The N-oxide form itself is generally considered non-toxic per se because its polarity prevents it from easily passing through cell membranes. nih.gov However, upon ingestion by a generalist herbivore, the N-oxide can be reduced to the tertiary amine (jacobine) in the gut. universiteitleiden.nl

    This tertiary amine is lipophilic and can be absorbed into the insect's hemolymph. universiteitleiden.nl The critical step for toxicity is the subsequent metabolic conversion of the tertiary amine into highly reactive alkylating agents, specifically pyrrolic esters (also known as dehydropyrrolizidine alkaloids). universiteitleiden.nl This conversion is typically carried out by cytochrome P450 monooxygenases in the insect's tissues. These reactive pyrroles can then bind to and damage crucial cellular macromolecules like DNA and proteins, leading to cytotoxicity and developmental disruption. universiteitleiden.nl

    The relative toxicity among different PAs is influenced by their specific chemical structure. Studies using Spodoptera exigua cell lines and larval injections have demonstrated that jacobine and erucifoline (B1236471) are among the most toxic PAs from Jacobaea vulgaris. nih.govresearchgate.net For all toxic PAs tested, the free base form was more potent than the N-oxide form, underscoring the importance of the initial chemical state and subsequent metabolic activation. nih.govresearchgate.net

    Specialist insects circumvent this toxicity by employing specific enzymes, like senecionine N-oxygenase (SNO), to rapidly convert the absorbed tertiary amines back to their N-oxide forms before they can be turned into the damaging pyrrolic esters. nih.govwellcomeopenresearch.org This detoxification pathway allows them to accumulate high concentrations of PAs without suffering the toxic effects. nih.gov

    Interactions with Other Plant Secondary Metabolites (e.g., synergistic or antagonistic effects)

    The defensive capability of jacobine N-oxide is not solely a function of its own properties but is significantly influenced by its interaction with the complex mixture of other secondary metabolites within the plant. nih.gov This "phytochemical background" can lead to synergistic or antagonistic effects, where the combined effect of multiple compounds is greater or lesser than the sum of their individual effects. nih.gov

    A notable example is the interaction between jacobine N-oxide and chlorogenic acid (CGA), a common phenolic compound. frontiersin.orgnih.gov Studies on the western flower thrips showed that while jacobine N-oxide alone had a limited dose-dependent effect on thrips survival, its toxicity was significantly increased when combined with CGA. frontiersin.org This demonstrates a synergistic interaction, providing a potential explanation for why plants store PAs in the less-toxic N-oxide form; their defensive potential is realized in the presence of co-occurring compounds. frontiersin.orgnih.govnih.gov

    The following table details research findings on the interaction between jacobine N-oxide and other plant metabolites.

    Interacting CompoundsHerbivore SpeciesObserved EffectConclusion
    Jacobine N-oxide + Chlorogenic Acid (CGA)Western Flower Thrips (Frankliniella occidentalis)SynergisticThe combination significantly decreased thrips survival, more than either compound alone. frontiersin.orgnih.gov
    Jacobine (free base) + Chlorogenic Acid (CGA)Western Flower Thrips (Frankliniella occidentalis)AntagonisticThe combined effect on thrips mortality was less than the effect of the free base alone. frontiersin.orgnih.gov
    Jacobine N-oxide + Kaempferol (a flavonoid)Western Flower Thrips (Frankliniella occidentalis)Correlated ResistanceResistance to thrips in Senecio hybrids was related to the concentrations of both jacobine N-oxide and kaempferol. researchgate.netnih.gov
    Mixtures of PA N-oxides (e.g., senecionine, jacobine, erucifoline N-oxides)Western Flower Thrips (Frankliniella occidentalis)No significant interactionCombinations of the most abundant PA N-oxides from J. vulgaris did not show synergistic or antagonistic effects on thrips survival. universiteitleiden.nlfrontiersin.org

    Structure Activity Relationship Sar Studies for Jacobine N Oxide and Its Analogs

    Methodological Approaches in SAR Investigations of Nitrogen-Containing Compounds

    The investigation of Structure-Activity Relationships (SAR) for nitrogen-containing compounds, such as the pyrrolizidine (B1209537) alkaloid (PA) Jacobine (B1672728) N-oxide, employs a variety of methodological approaches to elucidate how a molecule's chemical structure influences its biological activity. These studies are fundamental in fields like toxicology and drug development to predict the potency and effects of different chemical entities. nih.govscispace.com

    A primary approach in SAR studies involves the synthesis and biological testing of a series of structural analogs. scispace.com For a given lead compound, systematic modifications are made to its chemical structure, and the resulting analogs are then evaluated for their biological activity. This allows researchers to identify key structural features, or pharmacophores, that are essential for the compound's activity.

    In the context of PAs, these modifications can include alterations to the necine base, changes in the esterifying necic acids, and variations in the stereochemistry. nih.gov The goal is to correlate these structural changes with changes in biological endpoints such as cytotoxicity or insecticidal activity. mdpi.commdpi.com

    Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in SAR investigations. nih.govoup.comoup.com QSAR models are mathematical representations that relate the chemical structure of a compound to its biological activity. nih.govoup.comoup.com These models are built using datasets of compounds with known activities and a range of molecular descriptors that quantify various aspects of the molecules' physicochemical properties.

    For nitrogen-containing compounds, relevant descriptors in QSAR models often include:

    Topological descriptors: These describe the connectivity and branching of the molecule.

    Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

    Steric descriptors: These relate to the size and shape of the molecule.

    Advanced computational techniques like Random Forest and artificial Neural Networks have been successfully applied to develop QSAR models for predicting the hepatotoxicity of a large number of PAs. nih.govoup.comoup.com These models can help to prioritize compounds for further testing and to understand the structural determinants of toxicity. nih.govoup.comoup.com

    The analytical techniques used to support SAR studies are also critical. High-performance liquid chromatography (HPLC) is often used to isolate and purify individual alkaloids and their metabolites. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the structural elucidation of these compounds, confirming the success of synthetic modifications and identifying metabolites in biological systems. researchgate.net

    Correlation of Structural Features with Biological Activities in In Vitro and In Vivo Non-Human Models

    The biological activity of Jacobine N-oxide and its analogs is intrinsically linked to their chemical structures. Studies on various non-human models have begun to unravel these correlations, particularly concerning their insecticidal and cytotoxic effects.

    In in vivo studies using insect models, the concentration of specific PAs has been directly correlated with effects on herbivores. For instance, in F2 hybrids of Senecio jacobaea and Senecio aquaticus, thrips-resistant hybrids were found to have significantly higher concentrations of both jacobine N-oxide and jaconine (B1672729) N-oxide. researchgate.net This suggests a direct role for these compounds in plant defense against herbivorous insects.

    The table below summarizes findings on the insecticidal activity of Jacobine N-oxide and related compounds from in vivo plant studies.

    CompoundOrganismObserved EffectReference
    Jacobine N-oxideWestern flower thrips (Frankliniella occidentalis)Higher concentrations correlated with thrips resistance in Senecio hybrids. researchgate.net
    Jaconine N-oxideWestern flower thrips (Frankliniella occidentalis)Higher concentrations correlated with thrips resistance in Senecio hybrids. researchgate.net
    Jacobine-like PAsGeneralist insect herbivoresAct as feeding deterrents and toxic compounds. universiteitleiden.nl

    In vitro studies have further explored the cytotoxic effects of Jacobine and its analogs. While specific SAR studies focusing on a systematically modified series of Jacobine N-oxide analogs are limited, broader studies on PAs provide valuable insights. For example, a study comparing the cytotoxicity of various dehydropyrrolizidine alkaloids (DHPAs) in a chicken hepatocyte model found that the parent tertiary amine PAs were generally more cytotoxic than their corresponding N-oxides at the tested concentrations. nih.gov

    The following table presents a comparison of the cytotoxic potential of several PAs, including some related to Jacobine, based on in vitro data. The descending order of cytotoxicity was estimated graphically based on the median cytotoxic concentration.

    CompoundEstimated Order of Cytotoxicity (Descending)Reference
    Lasiocarpine1 nih.gov
    Seneciphylline2 nih.gov
    Senecionine (B1681732)3 nih.gov
    Heliotrine4 nih.gov
    Riddelliine5 nih.gov
    Monocrotaline6 nih.gov
    Riddelliine-N-oxide7 nih.gov
    Lycopsamine8 nih.gov
    Intermedine9 nih.gov
    Lasiocarpine-N-oxide10 nih.gov
    Senecionine-N-oxide11 nih.gov

    These findings underscore the importance of the necine base structure and the presence of the N-oxide group in modulating the biological activity of these alkaloids. The macrocyclic diester structure, common to jacobine, senecionine, and seneciphylline, is a key feature associated with significant biological activity. mdpi.com

    Influence of the N-oxidation State on Biological Activity Profiles in PAs

    The N-oxidation state of pyrrolizidine alkaloids (PAs) has a profound influence on their biological activity profiles. The conversion of the tertiary amine of the necine base to an N-oxide significantly alters the physicochemical properties of the molecule, which in turn affects its biological effects. nih.govoup.comoup.com

    Generally, PA N-oxides are more polar and water-soluble than their corresponding tertiary amine counterparts. This change in polarity affects their absorption, distribution, metabolism, and excretion in biological systems. It is widely considered that PA N-oxides are less toxic than the parent PAs because they cannot be directly metabolized to the reactive pyrrolic intermediates that are responsible for the characteristic hepatotoxicity of these compounds. researchgate.net

    However, the toxicity of PA N-oxides is not entirely negligible, as they can be reduced back to the parent tertiary amine PAs in vivo. This reduction can occur in the gut by the intestinal microflora and also in various tissues. researchgate.net Once reduced, the parent PA can then be metabolically activated in the liver to exert its toxic effects.

    A QSAR analysis of over 600 PAs provided a predictive ranking of hepatotoxicity based on structural features, including the N-oxidation state. nih.govoup.comoup.com The study found that dehydropyrrolizidine derivatives were significantly more hepatotoxic than both the tertiary PAs and their N-oxides. nih.govoup.comoup.com The hepatotoxic potential of tertiary PAs and their corresponding N-oxides was predicted to be comparable, likely because the in vivo reduction of the N-oxide was factored into the model. nih.govoup.comoup.com

    The table below, derived from the QSAR study, illustrates the predicted hepatotoxic rank order based on necine base modification.

    Necine Base ModificationPredicted Hepatotoxic Rank OrderReference
    DehydropyrrolizidineHighest nih.govoup.comoup.com
    Tertiary PAIntermediate nih.govoup.comoup.com
    N-oxideIntermediate nih.govoup.comoup.com

    In vitro studies often show a more pronounced difference in the biological activity between PAs and their N-oxides. For example, in a study on chicken hepatocytes, none of the tested PA N-oxides were significantly cytotoxic at concentrations where their parent PAs showed clear toxic effects. nih.gov This is likely due to the limited capacity of the in vitro system to reduce the N-oxides to their more toxic parent compounds.

    The following table summarizes the comparative cytotoxicity of some PAs and their N-oxides from in vitro studies.

    CompoundCytotoxicity in Chicken HepatocytesReference
    LasiocarpineCytotoxic nih.gov
    Lasiocarpine-N-oxideNot significantly cytotoxic nih.gov
    SenecionineCytotoxic nih.gov
    Senecionine-N-oxideNot significantly cytotoxic nih.gov
    RiddelliineCytotoxic nih.gov
    Riddelliine-N-oxideNot significantly cytotoxic nih.gov

    These findings highlight that while N-oxidation generally leads to a detoxification of PAs, the potential for in vivo reduction means that PA N-oxides still pose a toxicological risk. The extent of this risk is dependent on the efficiency of the reduction process in a given biological system.

    Research Gaps and Future Perspectives in Jacobine N Oxide Research

    Unexplored Biosynthetic Pathways and Regulatory Mechanisms

    While the general biosynthetic pathway of pyrrolizidine (B1209537) alkaloids is understood to originate from the amino acids arginine and ornithine, the specific enzymatic steps and regulatory networks leading to the diverse array of PA structures, including Jacobine (B1672728) N-oxide, are not fully elucidated. uvic.canih.govresearchgate.net

    Research Gaps:

    Enzymatic Specificity: The specific enzymes responsible for the later, diversifying steps of Jacobine N-oxide biosynthesis remain largely uncharacterized. researchgate.net While homospermidine synthase is known to catalyze the initial step in PA biosynthesis, the subsequent oxidations, cyclizations, and esterifications that result in the unique jacobine structure are not fully understood. nih.govmdpi.com

    Gene Regulation: The genetic and molecular mechanisms that regulate the expression of biosynthetic genes for Jacobine N-oxide are unknown. scispace.com Understanding the transcription factors and signaling pathways that control the production of this compound in response to developmental cues and environmental stimuli is a significant gap.

    N-oxide Formation and Interconversion: Jacobine N-oxide is the predominant form stored in plants. uvic.canih.gov The precise mechanism and subcellular location of the N-oxidation of the tertiary amine, jacobine, are not definitively established. Furthermore, the potential for reversible conversion between the N-oxide and the free base form under different physiological conditions or stresses warrants further investigation. universiteitleiden.nl

    Future Perspectives:

    Transcriptomics and Proteomics: High-throughput sequencing and proteomic analyses of Jacobaea species that produce high levels of Jacobine N-oxide can help identify candidate genes and enzymes involved in its specific biosynthetic pathway.

    Gene Silencing and Overexpression: Functional characterization of candidate genes through techniques like RNA interference (RNAi) or CRISPR-Cas9-mediated gene editing in relevant plant systems could confirm their roles in Jacobine N-oxide synthesis.

    Metabolic Engineering: A complete understanding of the biosynthetic pathway could pave the way for metabolic engineering strategies in plants or microorganisms to produce specific PAs for research or other applications. mdpi.com

    Development of Advanced Analytical Techniques for Comprehensive PANO Profiling

    The accurate detection and quantification of Jacobine N-oxide and other pyrrolizidine alkaloid N-oxides (PANOs) in complex matrices like plant tissues, honey, and other food products are crucial for both ecological research and food safety. mdpi.comnih.gov

    Research Gaps:

    Isomer Differentiation: A significant analytical challenge is the differentiation of isomeric PANOs. researchgate.net Jacobine N-oxide can coexist with other isomers that have the same mass-to-charge ratio, making their individual quantification difficult with standard mass spectrometry techniques. mdpi.com

    Matrix Effects: The complex chemical composition of plant extracts and food samples can interfere with the accurate quantification of Jacobine N-oxide, a phenomenon known as the matrix effect. sciex.com

    Lack of Certified Reference Materials: The limited availability of certified reference standards for a wide range of PANOs, including Jacobine N-oxide, hinders the development and validation of robust analytical methods. nih.gov

    Future Perspectives:

    High-Resolution Mass Spectrometry (HRMS): The application of HRMS, such as Orbitrap-based systems, can provide more detailed structural information and aid in the tentative identification of unknown or isomeric PANOs. nih.gov

    Ion Mobility Spectrometry (IMS): Coupling IMS with liquid chromatography and mass spectrometry (LC-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions, which can help resolve isomeric compounds like Jacobine N-oxide. sciex.com

    Multiplexed Immunoassays: The development of rapid and high-throughput screening methods, such as multiplex enzyme-linked immunosorbent assays (ELISAs), could provide a cost-effective tool for the preliminary screening of large numbers of samples for the presence of Jacobine N-oxide and other relevant PAs. researchgate.netnih.gov

    Interactive Table: Analytical Methods for Pyrrolizidine Alkaloid N-oxides
    MethodAdvantagesChallengesKey Parameters for Jacobine N-oxide
    LC-MS/MS High sensitivity and selectivityIsomer differentiation, matrix effectsOptimized MRM transitions, use of internal standards
    UHPLC-MS/MS Faster analysis, better resolution than conventional HPLCIsomer differentiation, matrix effectsSpecific column chemistry (e.g., C18), gradient elution
    HRMS (e.g., Orbitrap) Accurate mass measurement, structural elucidation of unknownsHigher cost, complex data analysisFull scan data for untargeted analysis
    LC-IMS-MS Separation of isomersLimited availability, requires specialized expertiseCollision cross-section (CCS) values
    ELISA High-throughput, cost-effective for screeningCross-reactivity, less specific than MSAntibody specificity for jacobine-type structures

    Detailed Molecular Mechanisms of Ecological Interactions and Biotic Stress Responses

    Jacobine N-oxide is recognized as a plant defense compound against herbivores. researchgate.netmdpi.com However, the intricate molecular details of its role in ecological interactions are still being uncovered.

    Research Gaps:

    Receptor-Level Interactions: The specific molecular targets or receptors in herbivores that interact with Jacobine N-oxide, leading to deterrence or toxicity, are largely unknown.

    Synergistic and Antagonistic Effects: Plants produce a complex mixture of secondary metabolites. The potential synergistic or antagonistic effects of Jacobine N-oxide with other co-occurring compounds, such as other PAs or phenolics like chlorogenic acid, on herbivore defense are not fully understood. nih.gov

    Response to Biotic Stress: While it's known that herbivory can alter PA profiles, the specific signaling pathways that lead to changes in Jacobine N-oxide concentration and its translocation within the plant in response to different types of biotic stress (e.g., root vs. shoot herbivory, specialist vs. generalist herbivores) require more detailed investigation. universiteitleiden.nlresearchgate.net For instance, root herbivory has been shown to decrease the levels of N-oxides in the shoots of Jacobaea vulgaris. universiteitleiden.nl

    Microbiome Interactions: The influence of Jacobine N-oxide on the plant's microbiome (both rhizosphere and phyllosphere) and how these microbial communities, in turn, affect the plant's defense chemistry is an emerging area of research. researchgate.net

    Future Perspectives:

    Molecular Docking and Target Identification: Computational modeling and biochemical assays can be used to identify potential protein targets of Jacobine N-oxide in key herbivore species.

    Ecological Genomics: Integrating genomic and ecological data can help elucidate the genetic basis of resistance and susceptibility to Jacobine N-oxide in herbivore populations.

    Interactive Table: Ecological Roles of Jacobine N-oxide
    InteractionEffect of Jacobine N-oxideResearch Findings
    Generalist Herbivores Deterrent/ToxicHigher concentrations of jacobine-like PAs, including Jacobine N-oxide, are correlated with resistance to the western flower thrips (Frankliniella occidentalis). nih.govresearchgate.net
    Specialist Herbivores Variable (can be tolerated or sequestered)Some specialist herbivores have evolved mechanisms to detoxify or sequester PAs.
    Root Herbivory Translocation and altered concentrationRoot herbivory can lead to a decrease in the concentration of PA N-oxides in the shoots. researchgate.net
    Interactions with other Metabolites Synergistic or AntagonisticJacobine N-oxide shows synergistic effects with chlorogenic acid on thrips mortality, in contrast to the antagonistic effects observed with the free base form. nih.gov

    Potential Applications in Ecological Chemistry and Sustainable Agricultural Practices

    A deeper understanding of Jacobine N-oxide could lead to novel applications in agriculture and environmental management.

    Research Gaps:

    Biopesticide Potential: While the defensive properties of Jacobine N-oxide are known, its potential as a targeted biopesticide has not been thoroughly explored. This includes understanding its spectrum of activity, stability, and non-target effects.

    Allelopathic Interactions: The role of Jacobine N-oxide in plant-plant interactions (allelopathy) and its impact on soil microbial communities and nutrient cycling are not well-documented.

    Biodegradation and Environmental Fate: The persistence and degradation pathways of Jacobine N-oxide in agricultural soils and its potential for uptake by subsequent crops are areas requiring further study to assess any environmental risks associated with PA-producing weeds. researchgate.netnih.gov

    Future Perspectives:

    Development of "Green" Nanopesticides: Exploring the use of nanotechnology to create encapsulated or slow-release formulations of Jacobine N-oxide or its derivatives could enhance its efficacy and stability as a biopesticide, aligning with principles of sustainable agriculture. maxapress.comroutledge.com

    Weed Management Strategies: Understanding the ecological chemistry of Jacobine N-oxide could inform the development of more effective and sustainable management strategies for PA-containing weeds in pastures and croplands. fao.org This could involve using PA-resistant livestock for targeted grazing or developing biological control methods. fao.org

    Circular Bioeconomy: Research into the biochemical degradation of PAs, including Jacobine N-oxide, through processes like composting or biomethanization could provide methods to safely utilize contaminated plant biomass. nih.gov

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for detecting and quantifying Jacobine N-oxide in plant materials?

    • Methodological Answer : Jacobine N-oxide can be analyzed using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) with online solid-phase extraction (SPE). This method minimizes manual sample preparation and achieves high sensitivity (linear range: 10–300 µg/kg in complex matrices like tea) with calibration curves showing r² > 0.99 and signal-to-noise ratios > 10 for lower limits of quantification. Key steps include column selection, mobile phase optimization, and matrix-specific SPE protocols to reduce interference .

    Q. How should researchers validate the identity and purity of newly synthesized Jacobine N-oxide?

    • Methodological Answer : For novel compounds, provide nuclear magnetic resonance (NMR) data (¹H, ¹³C, 2D experiments), high-resolution mass spectrometry (HRMS), and chromatographic purity assessments (HPLC/UV or LC-MS). For known compounds, cross-reference spectral data with literature and include retention time matching against authenticated standards. Ensure all characterization data are included in the main manuscript or supplementary materials, per journal guidelines .

    Q. What protocols are used to investigate Jacobine N-oxide occurrence in food products like tea?

    • Methodological Answer : Sample preparation involves solvent extraction (e.g., methanol/water), followed by cleanup using SPE cartridges to remove matrix interferents. Quantify via LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) to correct for matrix effects. Report concentrations in µg/kg and validate recovery rates (70–120%) across replicates. Note regional variations, as Chinese green tea samples showed higher Jacobine N-oxide levels (up to 447 µg/kg) .

    Q. How can researchers design experiments to assess Jacobine N-oxide’s ecological role in plant-herbivore interactions?

    • Methodological Answer : Use hybrid plant models (e.g., Jacobaea F2 hybrids) to correlate alkaloid concentrations with herbivore resistance metrics. Perform controlled feeding assays with insects like Frankliniella occidentalis (thrips), measure leaf damage, and analyze Jacobine N-oxide levels via LC-MS. Transgressive segregation in hybrids provides natural variation in alkaloid profiles for dose-response studies .

    Advanced Research Questions

    Q. How do transgressive segregation patterns in hybrid plants influence Jacobine N-oxide variability, and how can this be leveraged in genetic studies?

    • Methodological Answer : Analyze F2 hybrid populations to identify quantitative trait loci (QTLs) linked to Jacobine N-oxide biosynthesis. Combine genome-wide association studies (GWAS) with metabolite profiling to pinpoint candidate genes (e.g., oxidases, transporters). Use RNAi or CRISPR-Cas9 to validate gene function in alkaloid production and herbivore resistance .

    Q. What experimental strategies address contradictions between Jacobine N-oxide’s reported antimutagenic potential and its toxicity as a pyrrolizidine alkaloid (PA)?

    • Methodological Answer : Conduct parallel assays to evaluate dose-dependent effects:

    • Toxicity : Use in vitro hepatocyte models to measure cytotoxicity (LD50) and genotoxicity (comet assay).
    • Antimutagenicity : Apply the Ames test with metabolic activation (S9 mix) to assess suppression of mutagenesis induced by pro-carcinogens (e.g., 2-aminoanthracene). Compare results to structurally related N-oxides (e.g., 2,6-dimethylpyridine N-oxide) to isolate functional groups influencing dual activity .

    Q. What advanced statistical approaches are recommended for reconciling conflicting data on Jacobine N-oxide’s environmental persistence and bioaccumulation?

    • Methodological Answer : Employ multivariate regression models to account for variables like soil pH, microbial activity, and plant species-specific metabolism. Use stable isotope tracing (¹⁵N-labeled Jacobine N-oxide) to track degradation pathways in controlled ecosystems. Meta-analyze existing datasets with heterogeneity tests to identify study-specific confounding factors .

    Q. How can researchers optimize on-line SPE-UHPLC-MS/MS workflows to mitigate matrix effects in Jacobine N-oxide analysis?

    • Methodological Answer : Implement a two-step SPE optimization:

    • Column Screening : Test hydrophilic-lipophilic balance (HLB), mixed-mode cation exchange (MCX), and graphitized carbon cartridges.
    • Gradient Refinement : Adjust mobile phase composition (e.g., acetonitrile/ammonium formate) to enhance peak resolution. Validate method robustness using matrix-matched calibration and standard additions .

    Guidance for Methodological Rigor

    • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include experimental details in main texts or supplementary materials. Avoid redundant data presentation .
    • Ethical Compliance : For ecological studies, document institutional approvals for plant/insect use and adhere to Nagoya Protocol standards for genetic resources .
    • Literature Synthesis : Prioritize primary sources (e.g., analytical methods from EUROTOX abstracts) over commercial databases. Critically evaluate conflicting data using frameworks like WHO’s criteria for PA risk assessment .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.